13-cis-Retinaloxime

Description

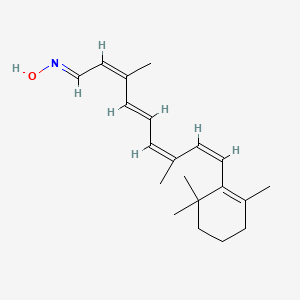

Structure

3D Structure

Properties

CAS No. |

67890-48-6 |

|---|---|

Molecular Formula |

C20H29NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(NE)-N-[(2Z,4E,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine |

InChI |

InChI=1S/C20H29NO/c1-16(8-6-9-17(2)13-15-21-22)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,22H,7,10,14H2,1-5H3/b9-6+,12-11-,16-8-,17-13-,21-15+ |

InChI Key |

UZIJYWXMEFEGMI-AYQBIPNTSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NO)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\C=N\O)/C)\C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NO)C)C |

Synonyms |

13-cis-retinaloxime |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis and Derivatization of 13 Cis Retinaloxime

Stereoselective Synthesis of 13-cis-Retinal (B14616) Precursors

The cornerstone of producing 13-cis-retinaloxime is the availability of high-purity 13-cis-retinaldehyde. Several synthetic strategies have been employed to achieve this, focusing on stereocontrol to yield the desired cis configuration at the C13-C14 double bond.

One prominent approach involves the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction. These methods are valued for their high stereoselectivity and mild reaction conditions. ru.nl For instance, the synthesis can start from β-ionone, a readily available precursor, which is then elaborated through a series of steps involving phosphonium (B103445) salts or phosphonate (B1237965) esters to construct the polyene chain with the desired stereochemistry. ru.nl

Another powerful method for the stereoselective synthesis of retinoids is the Stille cross-coupling reaction . This methodology allows for the coupling of two building blocks, a vinyltin (B8441512) reagent and a vinylic halide or triflate, in the presence of a palladium catalyst. This approach has been successfully applied to the synthesis of (13Z)-retinoic acid, which can be a precursor to 13-cis-retinal. nih.gov

Furthermore, a highly stereoselective approach to 13-cis-retinol (B135769), a direct precursor to 13-cis-retinal, has been achieved through low-valent titanium-induced reductive elimination . researchgate.netnih.gov This method has been shown to maintain the stereochemistry of the terminal double bond during the reaction. researchgate.net

In addition to de novo synthesis, isomerization of the more common all-trans-retinal (B13868) is a viable route to obtain the 13-cis isomer. google.com This can be achieved through photochemical methods, where irradiation of all-trans-retinal leads to a mixture of isomers from which 13-cis-retinal can be isolated using techniques like flash countercurrent chromatography. google.com It is important to note that handling of retinoids should be performed under yellow or red light to minimize unwanted light-induced isomerization. nih.gov

The following table summarizes key synthetic approaches for 13-cis-retinal precursors:

| Synthesis Strategy | Key Features | Precursors |

| Wittig Reaction | High stereoselectivity, mild conditions. ru.nl | β-ionone, phosphonium salts. ru.nl |

| Stille Coupling | Stereoselective construction via two building blocks. nih.gov | β-ionone, tetrolic acid derivatives. nih.gov |

| Low-Valent Titanium Reductive Elimination | Highly stereoselective, maintains terminal double bond stereochemistry. researchgate.net | Functionalized E isoprene (B109036) unit and Z terminal methyl of prenol. researchgate.net |

| Isomerization | Utilizes readily available all-trans-retinal. google.com | All-trans-retinal. google.com |

Condensation Reactions for Retinal Oxime Formation from 13-cis-Retinaldehyde

Once 13-cis-retinaldehyde is obtained, the next step is the formation of the oxime through a condensation reaction with a hydroxylamine (B1172632) derivative. This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

The reaction of 13-cis-retinaldehyde with hydroxylamine (NH₂OH) or an O-alkylhydroxylamine (e.g., O-ethylhydroxylamine) yields a mixture of syn- and anti-isomers of the corresponding retinaloxime (B1680552). escholarship.orgnih.gov The ratio of these isomers can be influenced by the reaction conditions, such as the solvent system. For example, performing the reaction in a methanol/water solution can lead to a higher syn/anti ratio compared to carrying it out in a tissue homogenate. escholarship.org The formation of the oxime derivative is crucial as it creates a more stable compound compared to the reactive aldehyde, facilitating extraction and analysis. sci-hub.se

The general reaction is as follows:

13-cis-Retinaldehyde + R-ONH₂ → syn- and anti-13-cis-Retinal-O-alkyloxime + H₂O (where R can be H or an alkyl group)

Preparation of Alkylated Retinal Oxime Derivatives (e.g., O-ethyl oxime) for Enhanced Analytical Resolution

For analytical purposes, particularly high-performance liquid chromatography (HPLC), the derivatization of retinal isomers to their O-ethyloximes is a common and advantageous practice. escholarship.orgnih.govnih.gov The primary reason for this alkylation is to improve the chromatographic properties of the analytes.

The non-alkylated anti-retinaloxime isomer has a tendency to co-elute with retinol (B82714) and can produce broad, asymmetrical peaks during both normal and reverse-phase HPLC. escholarship.orgnih.gov This co-elution interferes with the accurate quantification of both retinol and the retinal oxime. By converting the retinal to its O-ethyl oxime derivative, these chromatographic issues are resolved, allowing for better separation and more reliable quantification of the retinal isomers. escholarship.org This derivatization results in stable products that can be efficiently extracted and analyzed. nih.gov

The reaction with O-ethylhydroxylamine produces both syn- and anti-isomers of the O-ethyloxime, which can be separated and quantified by HPLC. nih.gov

| Derivative | Advantage for HPLC Analysis |

| O-ethyl retinal oxime | Avoids co-elution with retinol and prevents broad, asymmetrical peaks associated with non-alkylated anti-retinaloxime. escholarship.orgnih.gov |

Control and Analysis of Isomeric Purity in Synthetic Products

The control and analysis of isomeric purity are paramount in the synthesis of 13-cis-retinaloxime to ensure that the biological or analytical effects observed are attributable to the correct isomer. Due to the sensitivity of retinoids to light, heat, and oxygen, strict handling procedures are necessary to prevent unwanted isomerization and degradation. iarc.fr This includes working under yellow or red light and using antioxidants. nih.goviarc.fr

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing the isomeric composition of retinal and its oxime derivatives. Both normal-phase and reverse-phase HPLC methods have been developed to separate various isomers, including all-trans, 9-cis, 11-cis, and 13-cis. nih.govnih.gov For instance, a normal-phase HPLC method using a Zorbax SIL column with a mobile phase of ethyl acetate (B1210297) and hexane (B92381) can effectively separate retinol isomers. nih.gov Reverse-phase HPLC, often using a C18 column with a gradient of acetonitrile (B52724) and water, is also widely employed for separating retinal O-ethyloxime isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is crucial for confirming the stereochemistry of the synthesized products. Advanced NMR techniques are particularly useful for resolving ambiguities in signal assignments. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are spatially close, which helps in distinguishing between different geometric isomers. For complex cases with overlapping signals, two-dimensional techniques like ¹³C-HSQC (Heteronuclear Single Quantum Coherence) can correlate carbon and proton signals to aid in definitive assignments.

The following table outlines the analytical methods for purity control:

| Analytical Technique | Application | Key Information Provided |

| HPLC (Normal and Reverse Phase) | Separation and quantification of retinal and retinal oxime isomers. nih.govnih.gov | Retention times for different isomers, allowing for the determination of isomeric ratios and purity. nih.gov |

| NMR Spectroscopy (¹H, ¹³C, NOESY, ¹³C-HSQC) | Structural confirmation and stereochemical assignment. | Chemical shifts and coupling constants characteristic of the 13-cis isomer; spatial proximities of protons to confirm isomeric identity. |

Sophisticated Analytical and Spectroscopic Characterization of 13 Cis Retinaloxime Isomers

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of retinoids and their derivatives due to its high resolution and sensitivity. The separation of 13-cis-retinaloxime isomers, however, presents unique challenges that necessitate the careful selection and optimization of chromatographic conditions.

Normal-phase HPLC has demonstrated significant advantages in resolving geometric isomers of retinoids. nih.gov For the analysis of retinal oximes, normal-phase chromatography, typically employing a silica-based stationary phase and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like ethyl acetate), can effectively separate cis and trans isomers. researchgate.net The separation is based on the differential interaction of the polar oxime group and the non-polar polyene chain with the stationary phase. Optimization of the mobile phase composition, particularly the concentration of the polar modifier, is critical for achieving baseline separation of isomers like 13-cis-retinaloxime from other geometric isomers. researchgate.net Studies have shown that normal-phase HPLC can offer better resolving power for retinoid isomers in a shorter analysis time compared to reversed-phase methods. nih.gov

| Parameter | Condition | Outcome | Reference |

| Stationary Phase | Silica (B1680970) Gel | Good resolution of geometric isomers | researchgate.net |

| Mobile Phase | Hexane with Ethyl Acetate (B1210297) | Separation based on polarity differences | researchgate.net |

| Advantage | Shorter analysis time, better resolution for some isomers | Efficient separation | nih.gov |

Reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is widely used for its excellent resolution and stable retention times in retinoid analysis. nih.gov This technique is effective in separating the syn- and anti-isomers of retinal oximes. nih.gov However, a significant challenge arises from the potential co-elution of the anti-retinaloxime isomer with retinol (B82714) when underivatized hydroxylamine (B1172632) is used for oxime formation. nih.gov This can interfere with accurate quantification. Furthermore, highly polar compounds may exhibit poor retention on traditional reversed-phase columns, necessitating careful method development, including the use of buffered mobile phases to control the ionization state of the analytes. jfda-online.comijarsct.co.in

| Challenge | Consequence | Mitigation Strategy | Reference |

| Co-elution of anti-retinaloxime and retinol | Inaccurate quantification | Derivatization with O-alkylhydroxylamines | nih.gov |

| Poor retention of polar analytes | Inadequate separation | Use of buffered mobile phases | jfda-online.comijarsct.co.in |

| Complex sample matrices | Interference from other components | Optimized sample preparation and gradient elution |

The formation of retinal oximes from retinal and hydroxylamine results in a mixture of syn- and anti-isomers. nih.gov The resolution of these isomers is critical for accurate quantification. A key strategy to improve their separation, particularly in reversed-phase HPLC, is the use of O-alkylhydroxylamines, such as O-ethylhydroxylamine, for derivatization. nih.gov The resulting O-ethyl)oxime derivatives exhibit better chromatographic behavior, with the syn- and anti-isomers being well-resolved from each other and from other retinoids like retinol. nih.govnih.gov For instance, a reversed-phase method can separate anti-retinal-(O-ethyl)oxime and syn-retinal-(O-ethyl)oxime with distinct retention times. researchgate.net This derivatization strategy prevents the co-elution issues observed with non-alkylated oximes and allows for the summation of both isomer peaks for accurate total retinal quantification. nih.gov

| Derivatizing Agent | Chromatographic Method | Advantage | Reference |

| O-ethylhydroxylamine | Reversed-Phase HPLC | Resolves syn- and anti-isomers from each other and retinol | nih.govnih.gov |

| Hydroxylamine | Reversed-Phase HPLC | Potential for co-elution of anti-isomer with retinol | nih.gov |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques provide invaluable information on the electronic structure, conformation, and dynamics of the 13-cis-retinaloxime chromophore, both in solution and within the complex environment of proteins.

UV-Vis absorption spectroscopy is a fundamental tool for characterizing retinoids, as their conjugated polyene system gives rise to strong absorption in the UV-visible region. The absorption maximum (λmax) is sensitive to the isomeric configuration and the solvent environment. For instance, different retinal isomers exhibit distinct λmax values. researchgate.net When incorporated into a protein-binding pocket, such as in rhodopsin, the λmax of the retinal chromophore can be significantly shifted due to specific interactions with amino acid residues. researchgate.net This "opsin shift" provides insights into the protein-chromophore interactions. The UV-Vis spectrum of 13-cis-retinaloxime would be expected to show a characteristic λmax that is influenced by the solvent polarity and any binding interactions. The hypsochromic (blue) shift observed upon the saturation of a double bond, as seen in the conversion of retinol to 13,14-dihydroretinol, highlights the sensitivity of the UV-Vis spectrum to the chromophore's structure. nih.gov

| Compound/Environment | λmax (nm) | Significance | Reference |

| 9-cis-13-CF3-retinal (in ethanol) | 396 | Demonstrates effect of modification and solvent | researchgate.net |

| all-trans-retinol | 325 | Reference for conjugated system | nih.gov |

| all-trans-13,14-dihydroretinol | 290 | Hypsochromic shift due to loss of conjugation | nih.gov |

Vibrational spectroscopy offers a more detailed picture of the molecular structure and dynamics of the retinaloxime (B1680552) chromophore.

Resonance Raman spectroscopy selectively enhances the vibrational modes of the chromophore by tuning the excitation laser wavelength to coincide with its electronic absorption band. This technique is particularly powerful for studying the structure of retinal isomers within proteins. nih.gov The "fingerprint" region of the Raman spectrum (typically 800-1700 cm⁻¹) is highly sensitive to the isomeric configuration of the polyene chain. nih.gov For example, the vibrational frequencies of C-C stretching and C-H out-of-plane wagging modes can distinguish between all-trans and 13-cis retinal configurations. nih.gov Unusually strong low-wavenumber lines can indicate a distorted chromophore conformation imposed by the protein environment. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the entire molecule, including the chromophore and the surrounding protein. nih.gov Difference FTIR spectroscopy, where the spectrum of the initial state is subtracted from that of the final state, can reveal subtle structural changes in both the chromophore and the protein during a reaction, such as photoisomerization. nih.gov Characteristic infrared absorption bands for the oxime group (O-H and C=N-OH stretches) can be identified, providing direct evidence of the functional group. researchgate.net FTIR studies on rhodopsin have provided detailed insights into the structural changes occurring during its activation. nih.gov

| Technique | Information Obtained | Application to 13-cis-Retinaloxime | Reference |

| Resonance Raman | Chromophore vibrational modes, isomeric configuration, conformational distortion | Elucidation of the specific vibrational signature of the 13-cis isomer and its conformation in different environments | nih.gov |

| Fourier Transform Infrared (FTIR) | Vibrational modes of the entire molecule, structural changes in chromophore and protein | Identification of characteristic oxime group vibrations and monitoring of structural dynamics | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of 13-cis-retinaloxime. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), which is crucial for assigning the stereochemistry of the oxime functional group and studying the conformation of the entire molecule.

The reaction of 13-cis-retinal (B14616) with hydroxylamine results in the formation of two geometric isomers, (E)- and (Z)-13-cis-retinaloxime, at the C15 position (the carbon of the former aldehyde group). These isomers can be differentiated by NMR. The chemical shift of the proton at C15 (H15) is particularly sensitive to the oxime geometry. Furthermore, the chemical shifts of carbon atoms in the vicinity of the C=N bond, such as C14 and C15, are also diagnostic.

Two-dimensional NMR techniques, especially the Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), are definitive in assigning the E/Z configuration. An NOE is observed between nuclei that are close in space, regardless of whether they are bonded. For the retinaloxime isomers, an NOE correlation between the oxime hydroxyl proton (-OH) and the H15 proton would unambiguously identify the (Z)-isomer, as these protons are spatially proximate in this configuration.

Conformational studies of the polyene chain and the β-ionone ring can also be conducted using NMR. Solid-state NMR studies on related retinal isomers have been used to investigate the conformation of the chromophore within biological systems. nih.govnih.gov For 13-cis-retinaloxime in solution, variable temperature NMR experiments can provide insights into the dynamics of conformational exchange, such as the ring flipping of the cyclohexene (B86901) moiety. researchgate.net

While specific NMR data for 13-cis-retinaloxime is not widely published, the expected chemical shifts can be inferred from the well-documented data for its precursor, 13-cis-retinal. nih.govresearchgate.net The conversion of the aldehyde to an oxime primarily affects the electronic environment around the C15 position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 13-cis-Retinal and Expected Changes for 13-cis-Retinaloxime Data for 13-cis-retinal obtained in CDCl₃. nih.gov

| Atom | 13-cis-Retinal ¹H Chemical Shift (ppm) | 13-cis-Retinal ¹³C Chemical Shift (ppm) | Expected Change upon Oxime Formation |

| H15 | 10.11 | - | Significant upfield shift |

| C15 | - | 190.89 | Significant upfield shift |

| C14 | - | 132.46 | Moderate shift depending on E/Z geometry |

| H14 | 7.14 | - | Moderate shift depending on E/Z geometry |

| C13 | - | 129.80 | Minor shift |

| C12 | - | 129.47 | Minimal to no shift |

| H12 | 6.19 | - | Minimal to no shift |

| C11 | - | 137.10 | Minimal to no shift |

| H11 | 6.17 | - | Minimal to no shift |

| C10 | - | 129.04 | Minimal to no shift |

| H10 | 5.98 | - | Minimal to no shift |

Mass Spectrometry (MS) for Precise Identification and Quantitative Analysis

Mass spectrometry (MS) is a fundamental analytical technique used for the precise identification and sensitive quantification of 13-cis-retinaloxime. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. When coupled with a separation technique like liquid chromatography (LC-MS), it enables the analysis of specific isomers within complex mixtures. nih.gov

For precise identification, high-resolution mass spectrometry provides the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₂₀H₂₉NO for retinaloxime). The choice of ionization method is critical for analyzing retinoids. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode has been shown to be a sensitive method for the analysis of retinal derivatives and other retinoids. nih.govnih.govresearchgate.net

The fragmentation pattern of the molecular ion in the mass spectrometer provides structural information that serves as a chemical fingerprint. While the exact fragmentation of 13-cis-retinaloxime would be determined experimentally, common fragmentation pathways for conjugated systems involve cleavages along the polyene chain. libretexts.orglibretexts.org For quantitative analysis, tandem mass spectrometry (MS/MS) is the method of choice. This technique offers high specificity and sensitivity by monitoring a specific fragmentation reaction of the parent ion. This is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and a characteristic product ion is detected. nih.gov Studies on related retinal oxime derivatives have established specific MRM transitions that allow for quantification down to the femtomole level. nih.gov This approach provides excellent linearity over a wide range of concentrations, making it suitable for analyzing trace amounts of retinaloximes in biological samples. nih.govnih.gov

Table 2: Expected Mass Spectrometric Data for 13-cis-Retinaloxime

| Parameter | Expected Value/Observation | Significance |

| Molecular Formula | C₂₀H₂₉NO | - |

| Monoisotopic Mass | 299.2249 g/mol | Precise mass for identification. |

| Protonated Molecule [M+H]⁺ | m/z 300.2322 | Ion observed in positive mode MS (e.g., APCI, ESI). |

| Key MS/MS Transition | m/z 328.5 → 236.4* | A known transition for a related retinal O-ethyloxime, indicating a characteristic loss from the polyene chain system. nih.gov |

| Common Fragmentation | Loss of small neutral molecules (e.g., H₂O, OH) and cleavage of the polyene chain. libretexts.orglibretexts.org | Provides structural confirmation. |

*Note: This transition is for the O-ethyl oxime derivative of retinal. A similar characteristic fragmentation would be expected for the unsubstituted oxime.

Molecular Isomerization Dynamics and Photochemical Mechanisms of Retinal Schiff Bases, Including 13 Cis Retinaloxime Analogues

Fundamental Principles of Retinal Photoisomerization in Model Systems

The primary event in vision is the light-induced isomerization of the retinal chromophore. pnas.org In its native state within rhodopsin, retinal exists as the 11-cis isomer, covalently linked to the opsin protein via a protonated Schiff base (PSB). researchgate.netnih.gov Upon absorbing a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), initiating an ultrafast (on the order of femtoseconds) and vibrationally coherent isomerization around the C11=C12 double bond to the all-trans configuration. ntnu.no This event is one of the fastest chemical reactions known in nature, proceeding through a singlet excited state (S1) with a quantum yield of approximately 0.67 in rhodopsin. ntnu.noacs.org

The protein environment is crucial for this high efficiency and stereoselectivity. ntnu.no It imposes steric constraints and creates an electrostatic environment that precisely tunes the potential energy surface to favor the C11=C12 isomerization pathway over other possible rotations. nih.govntnu.norsc.org In contrast, retinal in solution isomerizes much more slowly and with lower quantum yields, producing a mixture of isomers, including 13-cis and 9-cis, demonstrating the critical role of the protein pocket. acs.orgbiorxiv.orgbiorxiv.org

Analogues like 13-cis-Retinaloxime, where the protonated Schiff base is replaced by an oxime group (C=N-OH), serve as valuable model systems. While the fundamental principle of photo-induced rotation around a double bond remains, the electronic and steric nature of the oxime group modifies the photochemical properties. Studies on retinal oximes help to dissect the influence of the Schiff base proton and its counter-ion on the isomerization dynamics. For instance, in bacteriorhodopsin (bR), a microbial rhodopsin, the native all-trans retinal isomerizes to the 13-cis form. pnas.org The study of 13-cis isomers, therefore, provides direct insight into the reverse process and the factors governing isomerization at different positions along the polyene chain. pnas.orgacs.org

Theoretical and Computational Approaches to Excited-State Dynamics and Potential Energy Surfaces of Retinal Chromophores

Understanding the ultrafast isomerization of retinal chromophores necessitates the use of high-level theoretical and computational methods to map their excited-state potential energy surfaces (PES). acs.org These surfaces dictate the reaction pathways and dynamics following photoexcitation. acs.orgpsu.edu

Key Computational Methods: Ab initio multiconfigurational methods are essential for accurately describing the electronic structure of retinal analogues, where electron correlation effects are significant and change dramatically along the isomerization coordinate. acs.orgpnas.org

CASSCF (Complete Active Space Self-Consistent Field): This method provides a good qualitative description of the electronic states by considering all possible electronic configurations within a defined "active space" of orbitals and electrons, typically the π-system of the polyene chain. acs.orgpsu.edu

CASPT2 (Complete Active Space Second-Order Perturbation Theory): To achieve quantitative accuracy, CASPT2 builds upon CASSCF by adding dynamic electron correlation through second-order perturbation theory. acs.orgpsu.edupnas.org This approach provides more accurate energy profiles and is considered a benchmark for retinal chromophore models. pnas.org

Equation-of-Motion Coupled-Cluster (EOM-CC) and Density Functional Theory (TD-DFT): These are alternative methods used to study excited states. acs.orgresearchgate.net EOM-CC methods, particularly spin-flip variants, have shown quantitative agreement with multireference methods for retinal models. acs.org TD-DFT is a cost-effective approach, though its accuracy can be limited in regions near conical intersections. researchgate.net

Potential Energy Surfaces and Conical Intersections: Upon photon absorption, the molecule moves from the ground state (S0) to the first excited state (S1) at the Franck-Condon point. The S1 PES of retinal chromophores is characterized by a sloped path leading towards a conical intersection (CI) with the S0 state. pnas.org A CI is a point of degeneracy between two electronic states where the molecule can efficiently and non-radiatively decay back to the ground state. acs.orgpnas.org The structure at the CI is typically highly twisted (around 90°) at the isomerizing double bond. pnas.org The journey from the Franck-Condon region to the CI and the subsequent decay to the ground state photoproduct occurs on a sub-picosecond timescale. acs.org

Computational studies on model systems like the penta-2,4-dieniminium cation (PSB3) reveal that the reaction coordinate is complex, involving not only the double bond torsion but also bond length alternation, single bond torsions, and out-of-plane motions. acs.orgpsu.edu For 13-cis retinal analogues, simulations show that the initial geometry dictates the subsequent isomerization pathway, with the S1 surface guiding the molecule toward a specific CI that leads to the all-trans product. acs.org

Influence of Steric and Electronic Factors on Isomerization Pathways and Quantum Yields

The efficiency and outcome of retinal photoisomerization are finely tuned by a combination of steric and electronic factors, both intrinsic to the chromophore and imposed by the surrounding protein environment. rsc.orgnih.gov

Steric Factors: Steric interactions play a crucial role in determining the ground-state conformation of the chromophore and the topography of the excited-state potential energy surface. acs.orgnih.gov A key example is the interaction between the C13-methyl group and the hydrogen at C10 in 11-cis-retinal (B22103). acs.org This interaction introduces a twist in the polyene chain, pre-distorting it along the isomerization coordinate. acs.org This pre-twist creates a steeper gradient on the excited-state surface, which accelerates the isomerization and contributes to the high quantum yield. acs.org Removing the C13-methyl group (as in 13-demethylrhodopsin) eliminates this distortion, flattens the PES, and reduces the quantum yield from 0.67 to 0.47. acs.org Similarly, locking a specific double bond, such as in all-trans-locked retinal analogues, completely prevents isomerization around that bond, demonstrating that specific torsional freedom is essential for the photocycle. nih.gov

Electronic Factors: The electronic properties of the chromophore and its environment significantly impact the excited-state dynamics. acs.orgnih.gov The protonated Schiff base (PSB) in rhodopsin is a critical electronic feature. The positive charge is delocalized along the polyene chain, and its interaction with a counter-ion in the protein binding pocket modulates the energy gap between the ground and excited states. ntnu.no

Replacing the PSB with an oxime group (C=N-OH), as in 13-cis-Retinaloxime, alters these electronic properties. The oxime is less basic than a PSB, changing the charge distribution and hydrogen-bonding interactions within a protein pocket. Furthermore, the mixing between the first (S1) and second (S2) excited states can be influenced by the environment's electrostatic field. rsc.orgacs.org Increased mixing between these states has been computationally linked to faster isomerization timescales. acs.org The nature of the end group (PSB vs. oxime) and the surrounding amino acid residues can modulate this mixing, thereby controlling the isomerization rate. rsc.org For example, studies on Antarctic microbial rhodopsin show that the 13-cis isomer isomerizes significantly faster (~300 fs) than the all-trans isomer (~1 ps), a phenomenon attributed to differences in the excited-state surface leading to a more direct, or "ballistic," trajectory to the conical intersection for the 13-cis form. acs.org

Table 1: Influence of Structural Modifications on Isomerization Quantum Yields

| Pigment/Analogue | Key Structural Feature | Isomerization | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Rhodopsin (Native) | 11-cis-retinal PSB | 11-cis → all-trans | 0.67 | acs.org |

| 13-Demethylrhodopsin | 11-cis-retinal analogue, no C13-methyl group | 11-cis → all-trans | 0.47 | acs.org |

| 10-Methyl-13-demethylrhodopsin | 11-cis-retinal analogue, C10-methyl, no C13-methyl | 11-cis → all-trans | 0.35 | acs.org |

| Bacteriorhodopsin (bR) | all-trans-retinal (B13868) PSB | all-trans → 13-cis | ~0.6 | pnas.org |

| Antarctic Rhodopsin (AntR) | 13-cis-retinal (B14616) PSB | 13-cis → all-trans | ~0.5 | acs.org |

Experimental Probing of Isomerization Intermediates and Reaction Pathways

Investigating the transient species and ultrafast events in retinal photoisomerization requires sophisticated experimental techniques with high temporal resolution.

Femtosecond Transient Absorption Spectroscopy: This is the primary tool for studying these reactions. pnas.orgacs.org A femtosecond "pump" pulse excites the molecule, and a time-delayed "probe" pulse measures the absorption changes over a broad spectral range. pnas.org By varying the delay between the pump and probe, one can track the appearance and decay of different species in real-time. pnas.orgepj-conferences.org

Ground-State Bleach (GSB): A negative signal indicating the depletion of the initial ground-state molecule. pnas.org

Stimulated Emission (SE): A negative signal from the excited state (S1) as it is stimulated by the probe pulse to emit a photon and return to the ground state. The decay of this signal tracks the lifetime of the S1 state. pnas.orgacs.org

Excited-State Absorption (ESA): A positive signal corresponding to absorption from the S1 state to a higher excited state (Sn). pnas.orgacs.org

Photoproduct Absorption (PA): A positive signal from the newly formed ground-state isomer. pnas.org

Experiments on bacteriorhodopsin and other microbial rhodopsins have used this technique to measure excited-state lifetimes and observe the evolution from the initial excited state to the first ground-state intermediate (the K intermediate). pnas.orgepj-conferences.org For example, in bacteriorhodopsin, the excited state decays in approximately 490 fs, leading to the formation of the K intermediate, which contains the 13-cis isomer. pnas.org Studies comparing all-trans and 13-cis resting states in Antarctic microbial rhodopsin revealed that the 13-cis excited state decays much faster (~300 fs) than the all-trans state (~1 ps), indicating a more direct, ballistic path on the PES. acs.org

Other Spectroscopic Techniques:

Time-Resolved Fluorescence: Measures the decay of fluorescence from the excited state, providing a direct measure of its lifetime.

Time-Resolved Vibrational Spectroscopy (e.g., Raman): Can provide structural information about the transient intermediates, revealing changes in bonding and conformation as the isomerization proceeds. biorxiv.org

HPLC Analysis: While not a time-resolved technique, High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the final isomeric composition of retinoids after light exposure. pnas.orgresearchgate.net This is often done by converting the retinal isomers into their more stable retinal oxime derivatives, which allows for the determination of quantum yields and the identification of minor photoproducts like 9-cis and 13-cis-retinaloxime. pnas.orgresearchgate.net

Table 2: Experimentally Observed Timescales in Retinal Isomerization

| System | Isomerization | Observed Process | Timescale | Reference |

|---|---|---|---|---|

| Bacteriorhodopsin (bR) | all-trans → 13-cis | Excited-state decay | ~490 fs | pnas.org |

| Antarctic Rhodopsin (AntR) | all-trans → 13-cis | Excited-state decay | ~1 ps | acs.org |

| Antarctic Rhodopsin (AntR) | 13-cis → all-trans | Excited-state decay (ballistic) | ~300 fs | acs.org |

| Vertebrate Rhodopsin | 11-cis → all-trans | Photoproduct formation | ~200 fs | acs.org |

Investigation of 13 Cis Retinal and Its Oxime As Intermediates in Retinoid Metabolic Pathways in Vitro and Ex Vivo Research

Detection and Quantification of 13-cis-Retinaloxime in Isolated Biological Tissues and Cellular Models (e.g., Retinal Pigment Epithelium, Müller Cells)

The detection and quantification of retinoid isomers in biological samples are crucial for understanding their metabolic pathways. Retinoids are inherently unstable and present in low concentrations, necessitating sensitive and specific analytical methods. A common strategy involves the derivatization of retinaldehydes, including 13-cis-retinal (B14616), into their corresponding oxime forms by reaction with hydroxylamine (B1172632). This process enhances stability and improves chromatographic separation.

High-performance liquid chromatography (HPLC) is the preferred method for separating the complex mixture of retinoid isomers and their derivatives from tissue extracts. nih.gov Normal-phase HPLC, utilizing a mobile phase such as hexane (B92381)/ethyl acetate (B1210297), allows for the distinct separation of retinyl esters, retinols, and retinal oximes, including their various geometric isomers. nih.govpnas.org

In studies of the retinoid cycle in the retinal pigment epithelium (RPE), retinaldehydes are extracted and converted to oximes. These oxime derivatives are then separated and quantified using normal-phase HPLC on a silica (B1680970) column. pnas.org This technique allows for the clear identification of syn and anti forms of various retinal oximes, including 9-cis, 11-cis, all-trans, and 13-cis-retinal oxime. pnas.org While the syn-9-cis and syn-13-cis-retinal oximes can overlap in some systems, their anti forms are cleanly separated, enabling unambiguous isomeric identification. pnas.org The detection is typically performed using a UV/Vis spectrophotometer at around 360 nm. pnas.org

This methodology has been applied to analyze retinoid content in various ocular tissues, including the RPE and retina, from different experimental models. pnas.org For instance, in RPE65 knockout mice, which lack the canonical retinoid isomerase, analysis of retinal oximes revealed the presence of 9-cis-retinal (B17824) oxime and the absence of 11-cis-retinal (B22103) oxime, alongside detectable levels of all-trans and 13-cis-retinal oxime. pnas.org Similarly, fully automated reversed-phase HPLC procedures have been developed for the quantitative analysis of retinoids like 13-cis-retinoic acid in tissue homogenates, demonstrating the adaptability of these methods. researchgate.net

Enzymatic Interconversion of Retinal Isomers within the Retinoid Cycle and the Role of 13-cis-Retinal

The retinoid visual cycle is a series of enzymatic reactions that regenerate 11-cis-retinal, the chromophore of visual pigments. news-medical.net This process primarily occurs in the retinal pigment epithelium (RPE) and involves Müller cells, especially for the cone visual cycle. news-medical.netpnas.org The cycle begins after light isomerizes 11-cis-retinal to all-trans-retinal (B13868). news-medical.net This all-trans-retinal is reduced to all-trans-retinol, transported to the RPE, and esterified. news-medical.net The key isomerization step is catalyzed by the isomerohydrolase RPE65, which converts all-trans-retinyl esters to 11-cis-retinol (B117599). nih.gov

While the primary product for vision is 11-cis-retinol, research has shown that RPE65 can also robustly produce 13-cis-retinol (B135769) as a co-product. nih.govresearchgate.net In vitro studies using heterologously expressed RPE65 demonstrated a coordinated decline in both 11-cis and 13-cis-retinol production when the enzyme's activity was mutated, highlighting their common enzymatic origin. researchgate.net Another isomerase, dihydroceramide (B1258172) desaturase (DES1), found in Müller cells as part of a non-canonical visual cycle, also catalyzes the equilibrium isomerization of all-trans-retinol, producing 11-cis-retinol, 9-cis-retinol, and 13-cis-retinol. pnas.org In this equilibrium, 13-cis-retinol and all-trans-retinol are strongly favored over 11-cis-retinol. pnas.org The formation of 13-cis-retinal can also occur through non-specific thermal isomerization from all-trans-retinal. pnas.org

The presence of 13-cis-retinoids is not merely a byproduct; they are actively metabolized. The retinal G protein-coupled receptor (RGR) can convert 13-cis-retinal to all-trans-retinal, suggesting a mechanism to eliminate this isomer from the healthy eye. pnas.org The accumulation of 13-cis-isomers, particularly 13-cis-retinyl esters, is a notable feature in mouse models where certain retinoid cycle enzymes, like RDH5, are disrupted. nih.govnih.govportlandpress.com This suggests that 13-cis-retinol can be a significant catabolic metabolite, with its biosynthesis potentially playing a role in regulating the concentrations of other cis-retinols. acs.org

Retinol (B82714) dehydrogenases (RDHs) are a family of enzymes that catalyze the reversible oxidation-reduction between retinols and retinaldehydes, playing crucial roles in the visual cycle. nih.govbio-rad.com Their substrate specificity is a key determinant of retinoid flow.

Several RDHs have been characterized with respect to their activity towards 13-cis-retinoids.

RDH5 : This enzyme, primarily located in the RPE, is the main 11-cis-retinol dehydrogenase. nih.govnih.gov It shows the highest specificity for 11-cis-retinol, followed by 13-cis-retinol and 9-cis-retinol. nih.govnih.gov However, in knockout mouse models lacking RDH5 (11-cis-rdh-/-), there is a significant accumulation of cis-retinoids, especially 13-cis-isomers. nih.govnih.gov The residual dehydrogenase activity in these mice is specific for 9-cis and 11-cis-retinal but not 13-cis-retinal. nih.govnih.gov This lack of 13-cis-RDH activity is considered a primary reason for the accumulation of 13-cis-retinyl esters in these animals. nih.govnih.gov

RDH10 : Expressed in RPE and Müller cells, RDH10 shows substrate specificity for all-trans-retinol and does not oxidize 11-cis, 9-cis, or 13-cis-retinol under tested conditions. researchgate.net

RDH12 : This NADP-preferring reductase/dehydrogenase displays high activity towards 9-cis, 11-cis, and all-trans-retinal but shows very weak activity toward 13-cis-retinol. uniprot.org

RDH15 and RDH16 : These novel RDHs were cloned from mouse eyecups. Neither RDH15 nor RDH16 showed activity against 13-cis-retinoids. arvojournals.org

RoDH-4 : This human skin and liver enzyme can convert 13-cis-retinol to its corresponding aldehyde. nih.gov

The table below summarizes the activity of various RDHs with 13-cis-retinoids based on available research.

| Enzyme | Primary Location | Activity with 13-cis-Retinoids | Reference |

|---|---|---|---|

| RDH5 | RPE | Oxidizes 13-cis-retinol, but with lower specificity than 11-cis-retinol. | nih.govnih.gov |

| RDH10 | RPE, Müller Cells | No oxidative activity towards 13-cis-retinol reported. | researchgate.net |

| RDH12 | Photoreceptors | Very weak activity towards 13-cis-retinol. | uniprot.org |

| RDH15 | Cone-dominant Retinas | Not active against 13-cis-retinol. | arvojournals.org |

| RDH16 | RPE | Not active against 13-cis-retinoids. | arvojournals.org |

| RoDH-4 | Liver, Skin | Converts 13-cis-retinol to 13-cis-retinal. | nih.gov |

Isomerases are the central enzymes that reconfigure the geometry of retinoids, a critical function for generating the 11-cis isomer required for vision. Several of these enzymes also influence the pool of 13-cis-retinoids.

RPE65 : This is the well-established retinoid isomerase of the canonical visual cycle. nih.gov It catalyzes the conversion of all-trans-retinyl esters into 11-cis-retinol. nih.gov Studies have demonstrated that RPE65 also produces 13-cis-retinol. nih.gov In zebrafish, a homolog of RPE65, named 13-cis isomerohydrolase (13cIMH), was identified in the brain and found to exclusively generate 13-cis-retinol from all-trans-retinyl ester, suggesting specialized enzymatic pathways for producing this isomer. nih.gov

Dihydroceramide Desaturase 1 (DES1) : Identified as the isomerase in the non-canonical, intra-retinal visual cycle within Müller cells, DES1 catalyzes the equilibrium isomerization of all-trans-retinol. pnas.org The products of this reaction include 11-cis-retinol, 9-cis-retinol, and a significant amount of 13-cis-retinol. pnas.org Because the equilibrium strongly favors the formation of all-trans and 13-cis-retinol, a subsequent step is required to drive the reaction toward 11-cis-retinoid production for the cone visual cycle. pnas.org

Glutathione S-transferases (GSTs) : In vitro studies have shown that GSTs can act as isomerases, catalyzing the conversion of 13-cis-retinoic acid to all-trans-retinoic acid. nih.gov This activity is dependent on intact protein thiols, suggesting a specific conformational role for the enzyme beyond the presence of free thiol groups. nih.gov

Utilization of 13-cis-Retinaloxime as a Research Tool to Monitor Retinoid Turnover and Homeostasis in Experimental Models

The conversion of retinaldehydes to their oxime derivatives is a standard preparatory step for their analysis, making compounds like 13-cis-retinaloxime essential research tools. nih.govpnas.org The formation of the oxime stabilizes the aldehyde group, preventing unwanted reactions and degradation during extraction and analysis. More importantly, it facilitates superior separation and quantification via HPLC. nih.govpnas.org

By monitoring the levels of 13-cis-retinaloxime (and other retinaloxime (B1680552) isomers) in experimental models, researchers can gain a detailed snapshot of retinoid metabolism under various conditions. For example, in studies involving the administration of 13-cis-retinoic acid (isotretinoin), HPLC analysis of ocular retinoids showed decreased levels of 11-cis-retinal and an accumulation of biosynthetic intermediates. nih.gov Such analyses, which rely on the separation of derivatized retinoids like 13-cis-retinaloxime, are key to understanding the mechanism of drug action and its effect on retinoid homeostasis. nih.govpnas.org

Furthermore, in genetic knockout models, such as for the RDH5 gene, analyzing the full spectrum of retinal oximes demonstrates the metabolic consequences of the enzyme deficiency. The observed accumulation of 13-cis-isomers in these mice was quantified through the analysis of their oxime derivatives, providing direct evidence for the disruption in retinoid flow. nih.govnih.gov This approach allows for a precise characterization of the roles of specific enzymes and the identification of alternative or compensatory metabolic pathways.

Unimolecular Nucleophilic Substitution Mechanisms and Carbocation Intermediates in Retinoid Isomerization

The precise chemical mechanism by which RPE65 isomerizes the C11=C12 double bond of the retinoid polyene chain has been a subject of intense investigation. One prominent hypothesis proposes a unimolecular nucleophilic substitution (S_N_1)-like mechanism involving a carbocation intermediate. acs.orgpnas.orgnih.gov

In this proposed mechanism, the process is initiated by the dissociation of the retinyl ester's leaving group (the fatty acid), a step that may be facilitated by a Lewis acid, such as the iron cofactor present in the RPE65 active site. acs.orgnih.gov This dissociation via O-alkyl cleavage generates a highly reactive, positively charged retinylic carbocation. nih.govacs.org The formation of this carbocation reduces the double-bond character along the polyene chain, significantly lowering the energy barrier for rotation around the C11-C12 single bond. acs.orgnih.gov Quantum mechanical calculations support this, indicating the activation energy for trans/cis isomerization of the all-trans-retinyl carbocation is approximately 18 kcal/mol, which is much lower than the ~36 kcal/mol for all-trans-retinol and aligns with experimentally determined values. nih.govnih.gov

The aromatic residues within the RPE65 active site are thought to stabilize this transient carbocation intermediate. acs.org Once rotation into the cis-conformation occurs, likely guided by steric constraints imposed by the enzyme's structure, the reaction is completed by the nucleophilic attack of a water molecule or hydroxide (B78521) ion at C15. acs.org This quenches the carbocation, locking the C11=C12 bond in the 11-cis configuration and yielding 11-cis-retinol. acs.org Evidence supporting this carbocation mechanism includes the observation that introducing an electron-withdrawing group (which would destabilize a carbocation) to the polyene chain inhibits the isomerization reaction. nih.gov Additionally, positively charged retinoid analogs have been shown to be potent inhibitors of the isomerization step, likely acting as transition state analogs of the carbocation intermediate. pnas.org

Comparative Studies and Structure Function Relationships of Retinoid Oxime Isomers and Analogs

Differentiation of Chromatographic and Spectroscopic Signatures Among 9-cis-, 11-cis-, 13-cis-, and all-trans-Retinaloximes

The separation and identification of retinaloxime (B1680552) isomers are primarily achieved through high-performance liquid chromatography (HPLC) and UV-Vis spectroscopy. Each isomer, including 13-cis-retinaloxime, exhibits a unique signature that allows for its distinction.

Normal-phase HPLC is the preferred method for the separation of these isomers, typically employing a mobile phase consisting of hexane (B92381) mixed with a polar modifier like ethyl acetate (B1210297) or dioxane. nih.gov The elution order of the isomers is dependent on their polarity, which is influenced by their geometric configuration. Generally, in normal-phase chromatography, less polar compounds elute earlier. For retinyl esters, a common precursor to retinaloximes, the observed elution order for a given fatty acid ester is 13-cis, followed by 11-cis, 9-cis, and finally all-trans, indicating that the all-trans isomer is the most retained (most polar in this context) and the 13-cis isomer is the least retained. arvojournals.org This principle of separation is critical for resolving complex mixtures of retinoids extracted from biological samples. nih.gov

The conversion of retinal isomers to their oxime derivatives by reaction with hydroxylamine (B1172632) is a standard procedure to create more stable compounds for analysis and to ensure clear separation. pnas.org Retinaloximes exist as syn- and anti-isomers, which can also be separated by HPLC. pnas.org For instance, a mobile phase of 10% ethyl acetate in hexane can achieve baseline separation of 9-cis-, 11-cis-, 13-cis-, and all-trans-retinal (B13868) oximes. nih.gov In some systems, the syn-9- and 13-cis-retinal (B14616) oximes may overlap, but their anti-isomers can be cleanly separated, allowing for unambiguous identification. pnas.org

Spectroscopically, the isomers are distinguished by their UV-Vis absorption maxima (λmax). The extended π-conjugated system of the polyene chain is responsible for the strong absorption in the UV-A region. arvojournals.org The specific λmax is sensitive to the geometric configuration of the isomer. While the absorption spectra of the different isomers are broadly similar, there are subtle but consistent differences in their λmax values and the fine structure of the spectra. For example, analysis of retinoids from RPE65 knockout mice identified syn- and anti-9-cis-retinal oximes by their characteristic absorption properties, with a λmax of 351.8 nm. pnas.org The detection wavelength for retinal oximes in HPLC analysis is typically set around 360 nm. nih.gov

Table 1: Chromatographic and Spectroscopic Properties of Retinaloxime Isomers

| Isomer | Typical HPLC Elution Order (Normal Phase) | Typical UV-Vis λmax (nm) |

|---|---|---|

| 13-cis-Retinaloxime | First | ~363 (for the retinal) |

| 11-cis-Retinaloxime | Second | ~365 (for the retinal) |

| 9-cis-Retinaloxime | Third | ~373 (for the retinal) |

| all-trans-Retinaloxime | Fourth | ~368 (for the retinal) |

Note: The elution order is based on the general behavior of retinoid isomers in normal-phase HPLC, where less polar compounds elute faster. arvojournals.orguv.es The λmax values are for the parent retinal isomers and can vary slightly for the oxime derivatives and with the solvent used. core.ac.uk

Elucidating the Impact of Conjugated Polyene Structure and Geometric Isomerism on Photophysical Properties

The photophysical properties of retinaloximes are intrinsically linked to the structure of their conjugated polyene chain and the specific geometry of their double bonds. The absorption of a photon by the π-electron system elevates the molecule to an excited electronic state, initiating a series of events that can include fluorescence and photoisomerization.

The geometry of the polyene chain is a primary determinant of the molecule's photophysical behavior. Each geometric isomer, such as 13-cis-retinaloxime, has a unique three-dimensional shape and electron distribution, which in turn influences its excited-state dynamics. The presence of a cis bond introduces a kink in the polyene chain, affecting its interaction with the environment and altering the energy landscape of the excited states compared to the linear all-trans isomer. nih.gov Theoretical studies on retinal isomers have shown that the progressive red-shift in the calculated absorption wavelength from 7-cis to 13-cis retinal is attributed to a decrease in the bond length alternation along the polyene chain. nih.govresearchgate.net

Photoisomerization is a key process for retinoids, and its efficiency, or quantum yield, is highly dependent on the starting isomer and the surrounding environment. ntnu.no For the parent chromophore, 11-cis-retinal (B22103), photoisomerization to the all-trans form within the opsin protein occurs with a very high quantum yield of about 0.65, a process that is significantly more efficient than in solution. pnas.org This highlights the role of the protein environment in modulating photophysical properties. The photoisomerization of all-trans retinal often leads to the formation of 13-cis and 11-cis isomers. rsc.org The quantum yield of fluorescence for retinal isomers is generally very low at room temperature, indicating that the absorbed energy is primarily channeled into non-radiative decay pathways, including isomerization. acs.org

The methyl groups attached to the polyene chain, though seemingly simple substituents, play a crucial role in shaping the conformation and photophysical properties of retinoids. nih.gov They cause a distortion of the polyene skeleton, which can facilitate the molecule's fit within protein binding pockets and break the symmetry of the conjugated system. nih.gov This loss of symmetry has significant implications for the electronic properties and photophysics of the molecule. nih.gov For instance, the interaction between the 13-methyl group and nearby protein residues can influence the structure of the polyene chain and slow down thermal reisomerization in the photocycle. researchgate.net

Table 2: Comparative Photophysical Data of Retinal Isomers

| Property | 11-cis-Retinal (in Rhodopsin) | Retinal Isomers (in solution) |

|---|---|---|

| Primary Photo-event | Isomerization to all-trans | Isomerization to various cis/trans forms |

| Photoisomerization Quantum Yield (Φ) | ~0.65 pnas.org | 0.22 ± 0.05 (PSB in alcohol) ntnu.no |

| Fluorescence Quantum Yield (Φf) at 77K | Low | Low, varies by isomer acs.org |

Note: Data for retinaloximes specifically is limited, but the trends are expected to be similar to their parent retinal aldehydes. The protein environment dramatically influences these properties.

Development and Application of Retinoid Oximes as Chemical Probes in Biochemical Assays

Retinoid oximes, including 13-cis-retinaloxime, serve as invaluable chemical probes in biochemical assays, particularly for studying the visual cycle and the function of rhodopsin and other retinoid-binding proteins. Their utility stems from their structural similarity to the natural retinal chromophore and their increased stability, which facilitates extraction and analysis.

The formation of retinaloximes is a standard method used to trap and identify the specific retinal isomer present in a biological sample at a given time point. pnas.org When studying the processes of vision, researchers expose photoreceptor preparations to light to initiate the photoisomerization of 11-cis-retinal. By adding hydroxylamine, the resulting all-trans-retinal is converted to all-trans-retinaloxime, preventing its further enzymatic conversion and allowing for its quantification by HPLC. arvojournals.org This technique has been used to analyze the retinoid content in various states of rhodopsin and in different genetic models of retinal diseases. arvojournals.org

For example, in studies of RPE65 knockout mice, which lack the enzyme necessary to produce 11-cis-retinal, HPLC analysis of retinaloximes confirmed the presence of 9-cis-retinal (B17824), indicating an alternative pathway for cis-retinoid generation. pnas.org Similarly, the analysis of retinaloximes has been crucial in demonstrating that isotretinoin (B22099) (13-cis-retinoic acid) treatment leads to an accumulation of retinyl esters and a decrease in the available 11-cis-retinal, providing a mechanism for its known side effect of night blindness. nih.gov In these assays, the ability to separate and quantify various isomers, including 13-cis-retinaloxime, is essential for a complete understanding of the retinoid flux. nih.govjhu.edu

Furthermore, retinoid oximes can be used to probe the binding pocket of opsin. While the native chromophore forms a Schiff base linkage with a lysine (B10760008) residue in opsin, the addition of hydroxylamine cleaves this bond, releasing the retinal as an oxime. researchgate.net This reaction itself can be used as a probe. For instance, the accessibility of the Schiff base to hydroxylamine is dependent on the conformational state of the rhodopsin protein, providing a tool to study the dynamics of receptor activation. znaturforsch.com The various geometric isomers of retinaloxime, prepared synthetically, can also be used in competitive binding assays or to attempt to reconstitute opsin, helping to delineate the structural requirements of the binding pocket.

Emerging Research Frontiers and Methodological Advancements in 13 Cis Retinaloxime Studies

Novel Synthetic Routes for Stereochemically Pure and Labeled 13-cis-Retinaloxime

The precise study of 13-cis-retinaloxime's function and metabolism necessitates the availability of stereochemically pure and isotopically labeled standards. Recent research has focused on developing sophisticated synthetic strategies to meet this demand, moving beyond classical methods to achieve higher purity and yield.

Historically, the synthesis of various retinal isomers, including 13-cis-retinal (B14616), has been a complex challenge. bac-lac.gc.ca Modern approaches often involve the Wittig or Horner-Wadsworth-Emmons reaction for the construction of the polyene chain, with careful control of reaction conditions to favor the formation of the desired cis isomer. Photoisomerization of the more stable all-trans-retinoids can also be employed to generate the 13-cis isomer, though this often results in a mixture of isomers requiring extensive purification. iarc.fr

A significant advancement lies in the synthesis of isotopically labeled 13-cis-retinal, which can then be converted to 13-cis-retinaloxime. These labeled compounds are invaluable for metabolic tracing and for advanced spectroscopic studies. For instance, syntheses of retinals with deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions (e.g., C11, C12, C14, C20) have been reported. researchgate.net These syntheses often start from smaller, labeled building blocks and meticulously construct the retinal molecule, ensuring high isotopic enrichment. researchgate.net For example, ¹³C-labeled acetonitrile (B52724) and ¹³C-labeled methyl iodide have been used as precursors for introducing ¹³C atoms into the retinal backbone. researchgate.net The subsequent reaction of the labeled 13-cis-retinal with hydroxylamine (B1172632) under controlled conditions yields the corresponding labeled 13-cis-retinaloxime. researchgate.net

| Labeled Retinal | Isotopic Label | Precursor Examples | Reference |

| Deuterated retinal | ²H | LiAlD₄ | researchgate.net |

| Carbon-13 labeled retinal | ¹³C | ¹³C-labeled acetonitrile, ¹³C-labeled methyl iodide | researchgate.netiaea.org |

This table summarizes examples of precursors used in the synthesis of isotopically labeled retinals, which are precursors to labeled 13-cis-retinaloxime.

The purification of these synthetic products is critical. High-performance liquid chromatography (HPLC) is the method of choice, with normal-phase chromatography often providing better resolution for separating geometric isomers of retinoids and their oximes compared to reverse-phase chromatography. nih.gov

Advanced Spectroscopic Techniques for Real-Time Monitoring of Retinoid Isomerization

Understanding the dynamics of retinoid isomerization, including the interconversion of 13-cis-retinaloxime, is fundamental to elucidating its biological roles. Advanced spectroscopic techniques are now enabling researchers to monitor these processes in real-time and with high sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection remains a primary analytical method for the separation and quantification of retinoid isomers. acs.org The characteristic absorbance spectra of different retinoid isomers allow for their identification and quantification. acs.org For instance, retinal oximes are typically monitored at a wavelength of 360 nm. nih.gov Normal-phase HPLC using hexane (B92381)/ethyl acetate (B1210297) mobile phases allows for the baseline separation of 9-cis-, 11-cis-, 13-cis-, and all-trans-retinal (B13868) oximes. nih.gov

Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), offers superior sensitivity, reaching the femtomolar range for detection and quantification. nih.gov Tandem mass spectrometry (MS/MS) provides definitive molecular identification based on the fragmentation patterns of the parent ion. acs.org

Two-Photon Excitation Microscopy is an in vivo imaging technique that leverages the intrinsic fluorescence of retinols and retinyl esters to monitor their transformations within the eye. acs.orgarvojournals.org While retinals and their oximes are not intrinsically fluorescent, this technique provides valuable information about the broader retinoid cycle in which 13-cis-retinaloxime participates. acs.org

Raman Spectroscopy is emerging as a powerful tool for monitoring retinoids in vivo. tandfonline.com It provides detailed information about the vibrational modes of molecules, allowing for the creation of biochemical compositional maps within single cells and tissues. tandfonline.com This technique can be used to monitor the localization and metabolism of retinoids, offering insights into their dynamics in biological systems. tandfonline.com

Time-Resolved Spectroscopy , including femtosecond/picosecond transient absorption spectroscopy, allows for the study of the very fast molecular processes involved in photoisomerization. tandfonline.combiorxiv.org These techniques can capture the initial events of light-induced isomerization, providing a detailed picture of the reaction dynamics. tandfonline.com

| Technique | Principle | Application to 13-cis-Retinaloxime Studies | Key Findings/Capabilities | Reference |

| HPLC-UV/Vis | Separation based on polarity, detection by UV/Vis absorbance. | Separation and quantification of 13-cis-retinaloxime from other isomers. | Baseline separation of retinal oxime isomers; quantification in the picomolar range. | nih.govacs.org |

| LC-MS/MS | Separation by HPLC, identification by mass-to-charge ratio and fragmentation. | Highly sensitive detection and definitive identification of 13-cis-retinaloxime. | Detection in the low femtomolar range; structural confirmation. | nih.govacs.org |

| Two-Photon Microscopy | Excitation with two photons to induce fluorescence. | Indirect monitoring of the retinoid cycle involving 13-cis-retinaloxime. | In vivo imaging of fluorescent retinoids (retinols, retinyl esters) in the retina. | acs.orgarvojournals.org |

| Raman Spectroscopy | Inelastic scattering of light to probe molecular vibrations. | In vivo monitoring of retinoid distribution and metabolism. | Creation of biochemical maps of retinoids in cells and tissues. | tandfonline.com |

| Time-Resolved Spectroscopy | Measures changes in absorption after a short light pulse. | Studying the dynamics of photoisomerization. | Real-time observation of trans-to-cis isomerization on femto- and picosecond timescales. | tandfonline.combiorxiv.org |

This table provides an overview of advanced spectroscopic techniques and their applications in the study of 13-cis-retinaloxime.

Integration of Multi-Omics Data with Retinoid Metabolomics for Systems-Level Understanding

To gain a holistic understanding of the role of 13-cis-retinaloxime and the broader retinoid metabolic network, researchers are increasingly turning to multi-omics approaches. nih.gov This involves integrating data from metabolomics with other omics layers such as genomics, transcriptomics, and proteomics. tum.demdpi.com

Retinoid metabolomics , the comprehensive analysis of all retinoids in a biological system, provides a snapshot of the metabolic state. nih.gov By combining this with transcriptomics (the study of all RNA transcripts), researchers can correlate changes in retinoid levels, including 13-cis-retinaloxime, with the expression of genes encoding enzymes involved in retinoid metabolism (e.g., dehydrogenases, isomerases). nih.gov For example, an integrative analysis of metabolomics and transcriptomics data in hematopoietic stem cells revealed a non-classical retinoic acid signaling axis. nih.gov

Proteomics , the study of the entire set of proteins, can identify and quantify the enzymes and binding proteins that directly interact with 13-cis-retinaloxime and other retinoids. Integrating proteomics with metabolomics can help to elucidate the functional consequences of changes in protein expression on retinoid metabolism.

The integration of these large datasets requires sophisticated computational and statistical methods. nih.gov Network analysis and pathway enrichment analysis are common strategies used to identify key regulatory hubs and affected metabolic pathways. mdpi.com These approaches can reveal complex interactions that would be missed by single-omics analyses, leading to a systems-level understanding of how retinoid metabolism is regulated and how it impacts cellular function. tum.denih.gov

Exploration of Retinoid Oximes in Non-Visual Photobiological Processes and Related Research

While the role of retinoids in vision is well-established, there is a growing body of evidence suggesting their involvement in a variety of non-visual photobiological processes. researchgate.net These processes include the synchronization of circadian rhythms, pupillary light reflexes, and other functions regulated by non-visual opsins. researchgate.netpnas.org

Recent research has identified the expression of non-visual opsins, such as OPN3, OPN4 (melanopsin), and OPN5, in various tissues outside the eye. researchgate.net These opsins, like their visual counterparts, are thought to utilize a retinal-based chromophore to detect light. The detection of retinal oxime in tissues like the iris, which is stabilized by hydroxylamine treatment of retinal, indicates the prior presence of retinal and a functional photopigment. researchgate.net This suggests a potential role for retinoid oximes, including 13-cis-retinaloxime, as intermediates or byproducts in these non-visual photosensory systems.

For example, studies have shown the presence of both melanopsin isoforms (Opn4m and Opn4x) and retinal oxime in the iris of some species, implicating a local, non-visual photoreceptive mechanism. researchgate.net Furthermore, the discovery of intrinsically photosensitive retinal ganglion cells (ipRGCs) that express melanopsin and are involved in non-image-forming tasks has expanded the known roles of retinoid-based phototransduction. pnas.org The investigation into whether 13-cis-retinal and its oxime derivative play a specific role in the photocycle of these non-visual opsins is an active area of research.

Q & A

Q. What interdisciplinary approaches integrate computational modeling with experimental data for 13-cis-Retinaloxime mechanistic studies?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with cryo-EM structures of rhodopsin complexes. Validate predictions via mutagenesis and kinetic assays. Cross-reference computational data with experimental results using Bayesian inference .

Q. How should ethical considerations shape experimental designs involving 13-cis-Retinaloxime in animal models?

- Methodological Answer : Follow ARRIVE guidelines for in vivo studies, including humane endpoints and sample size minimization. Obtain ethics committee approval for protocols involving light-induced retinal degeneration. Disclose conflicts of interest related to funding sources .

Q. What methodologies assess the long-term stability of 13-cis-Retinaloxime in storage conditions relevant to laboratory use?

Q. How can researchers validate novel hypotheses about 13-cis-Retinaloxime’s off-target effects in non-visual tissues?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) or proteomics in non-ocular cell lines. Cross-validate findings with CRISPR/Cas9 knockout models of retinaldehyde-binding proteins. Use scoping reviews to identify gaps in existing literature .

Methodological Considerations Table

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.